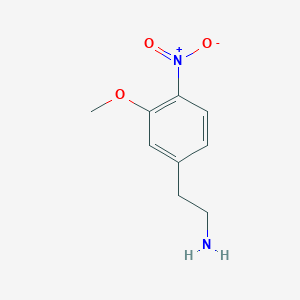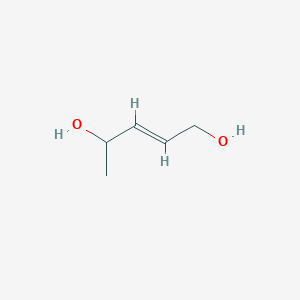
(2E)-2-Pentene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Pentene-1,4-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in the chain, which is in the E (trans) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Pentene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2-pentene-1,4-dione using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-pentene-1,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers higher efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Pentene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form saturated diols using hydrogenation techniques.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters when reacted with appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-pentene-1,4-dione or 2-pentene-1,4-dial.
Reduction: 2-pentane-1,4-diol.
Substitution: 2-pentene-1,4-dimethyl ether or 2-pentene-1,4-diacetate.
Applications De Recherche Scientifique
(2E)-2-Pentene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving diols and their derivatives.
Industry: this compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2E)-2-Pentene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the E configuration can participate in addition reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A diol with a similar structure but lacking the double bond.
2-Butene-1,4-diol: A diol with a similar structure but with a double bond in a different position.
2-Pentene-1,5-diol: A diol with a similar structure but with the hydroxyl groups at different positions.
Uniqueness
(2E)-2-Pentene-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the E configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
(E)-pent-2-ene-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3/b3-2+ |
Clé InChI |
OOYLEFZKWGZRRS-NSCUHMNNSA-N |
SMILES isomérique |
CC(/C=C/CO)O |
SMILES canonique |
CC(C=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

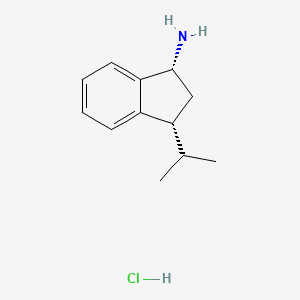
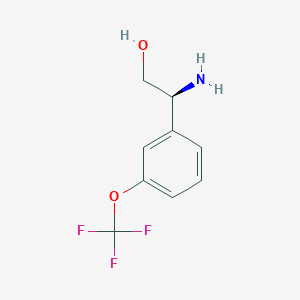
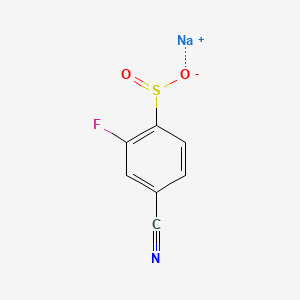
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
